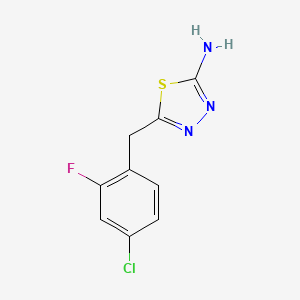
Diethyl (4-amino-2-methoxyphenyl)phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl (4-amino-2-methoxyphenyl)phosphonate is an organophosphorus compound that belongs to the class of aminophosphonates. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The presence of both amino and phosphonate groups in the molecule makes it a versatile intermediate for the synthesis of various biologically active compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diethyl (4-amino-2-methoxyphenyl)phosphonate can be synthesized through several methods, including the Kabachnik-Fields reaction, the Pudovik reaction, and the Abramov reaction. One common method involves the reaction of diethyl phosphite with 4-amino-2-methoxybenzaldehyde in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like ethanol or methanol at room temperature or slightly elevated temperatures to yield the desired product .
Industrial Production Methods
Industrial production of this compound often involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, microwave irradiation, or ultrasound to accelerate the reaction and improve efficiency . The product is then purified through techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl (4-amino-2-methoxyphenyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The phosphonate group can be reduced to phosphine derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or amines can be used to replace the methoxy group under basic conditions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, phosphine derivatives, and various substituted phenylphosphonates, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Diethyl (4-amino-2-methoxyphenyl)phosphonate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, including anticancer and antiviral agents.
Agriculture: It serves as a precursor for the synthesis of herbicides and pesticides.
Materials Science: The compound is used in the development of flame retardants and corrosion inhibitors.
Mecanismo De Acción
The mechanism of action of diethyl (4-amino-2-methoxyphenyl)phosphonate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the phosphonate group can chelate metal ions, thereby inhibiting enzyme activity or altering receptor function. These interactions can lead to various biological effects, including inhibition of cell proliferation or modulation of immune responses .
Comparación Con Compuestos Similares
Similar Compounds
- Diethyl (4-chlorophenyl)phosphonate
- Diethyl (4-methoxyphenyl)phosphonate
- Diethyl (4-nitrophenyl)phosphonate
Uniqueness
Diethyl (4-amino-2-methoxyphenyl)phosphonate is unique due to the presence of both amino and methoxy groups, which provide distinct reactivity and biological activity compared to other similar compounds. The amino group allows for additional hydrogen bonding and electrostatic interactions, enhancing its potential as a versatile intermediate in various synthetic pathways .
Propiedades
Fórmula molecular |
C11H18NO4P |
|---|---|
Peso molecular |
259.24 g/mol |
Nombre IUPAC |
4-diethoxyphosphoryl-3-methoxyaniline |
InChI |
InChI=1S/C11H18NO4P/c1-4-15-17(13,16-5-2)11-7-6-9(12)8-10(11)14-3/h6-8H,4-5,12H2,1-3H3 |
Clave InChI |
OQBMMKDRAHJJRK-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(C1=C(C=C(C=C1)N)OC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Chloro-2-[(di-Boc-amino)methyl]benzaldehyde](/img/structure/B13689315.png)












